molecular formula C13H16O2 B13994301 2,2-Dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one CAS No. 60843-66-5

2,2-Dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one

Cat. No.: B13994301
CAS No.: 60843-66-5
M. Wt: 204.26 g/mol
InChI Key: AOBSWBDDACZYAY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one is a chemical compound known for its unique structure and properties It features a dimethyl group attached to a propanone backbone, with a phenyl-substituted oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropanal with phenyl-substituted epoxides under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols.

Scientific Research Applications

2,2-Dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one involves its interaction with molecular targets through its reactive oxirane ring. This ring can undergo ring-opening reactions, forming covalent bonds with nucleophiles. The pathways involved may include enzyme-catalyzed transformations and interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-pyridin-2-yl-propan-1-one
  • 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one
  • 2,2-Dimethyl-1-phenylpropan-1-one

Uniqueness

2,2-Dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one is unique due to its phenyl-substituted oxirane ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where its reactivity can be leveraged.

Properties

CAS No.

60843-66-5

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2,2-dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one

InChI

InChI=1S/C13H16O2/c1-13(2,3)12(14)11-10(15-11)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3

InChI Key

AOBSWBDDACZYAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1C(O1)C2=CC=CC=C2

Origin of Product

United States

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